(R,S)-sophoraflavanone C

CAS No.: 121927-91-1

Cat. No.: VC7834403

Molecular Formula: C25H28O6

Molecular Weight: 424.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 121927-91-1 |

|---|---|

| Molecular Formula | C25H28O6 |

| Molecular Weight | 424.5 g/mol |

| IUPAC Name | (2S)-2-(2,4-dihydroxyphenyl)-8-[(2Z)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |

| Standard InChI | InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-9-18-20(28)12-21(29)24-22(30)13-23(31-25(18)24)17-10-8-16(26)11-19(17)27/h5,7-8,10-12,23,26-29H,4,6,9,13H2,1-3H3/b15-7-/t23-/m0/s1 |

| Standard InChI Key | QTEIROMZFSIGNG-HGNLGIJWSA-N |

| Isomeric SMILES | CC(=CCC/C(=C\CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)/C)C |

| SMILES | CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C)C |

| Canonical SMILES | CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C)C |

Introduction

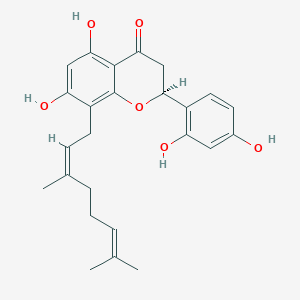

Chemical Identity and Structural Features

(R,S)-Sophoraflavanone C (CAS No. 121927-91-1) has the molecular formula C<sub>25</sub>H<sub>28</sub>O<sub>6</sub> and a molecular weight of 424.5 g/mol. Its IUPAC name, (2S)-2-(2,4-dihydroxyphenyl)-8-[(2Z)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one, reflects its stereochemical configuration and substitution pattern. The compound features a flavanone backbone with hydroxyl groups at positions 5, 7, 2', and 4', alongside a prenylated side chain at position 8.

Table 1: Key Chemical Properties of (R,S)-Sophoraflavanone C

| Property | Value |

|---|---|

| CAS No. | 121927-91-1 |

| Molecular Formula | C<sub>25</sub>H<sub>28</sub>O<sub>6</sub> |

| Molecular Weight | 424.5 g/mol |

| IUPAC Name | (2S)-2-(2,4-dihydroxyphenyl)-8-[(2Z)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |

| SMILES | CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C)C |

| PubChem Compound ID | 102004708 |

The stereochemistry of the prenyl group (2Z configuration) and the chiral center at C2 (S configuration) are critical for its potential bioactivity. The compound’s planar structure allows for π-π interactions with biological targets, while hydroxyl groups facilitate hydrogen bonding.

Synthesis Pathways

Two primary synthetic routes have been reported for (R,S)-sophoraflavanone C:

Chalcone Cyclization

This method involves the acid-catalyzed cyclization of chalcone precursors. Lewis acids such as aluminum chloride (AlCl<sub>3</sub>) or boron trifluoride (BF<sub>3</sub>) promote the formation of the flavanone core. The prenyl side chain is introduced via Friedel-Crafts alkylation before cyclization, ensuring regioselectivity at position 8.

Multi-Step Synthesis from Hydroxyacetophenone

A six-step protocol starts with 2,4,6-trihydroxyacetophenone and 2,4-dihydroxybenzaldehyde:

-

Aldol condensation to form a chalcone intermediate.

-

Prenylation using isoprenyl bromide under basic conditions.

-

Cyclization via acid treatment to yield the flavanone skeleton.

-

Stereochemical resolution using chiral chromatography to isolate the (R,S)-diastereomer.

Biological Activities and Mechanistic Insights

While direct studies on (R,S)-sophoraflavanone C are sparse, related flavonoids from Sophora flavescens exhibit notable activities:

Antimicrobial Properties

Flavanones with prenyl groups demonstrate broad-spectrum antimicrobial effects. For example, sophoraflavanone G inhibits Staphylococcus aureus (MIC = 8 µg/mL) by disrupting cell membrane integrity . The prenyl chain enhances lipophilicity, facilitating penetration into bacterial membranes.

Anti-Inflammatory Effects

Prenylated flavanones suppress NF-κB signaling, reducing pro-inflammatory cytokines like TNF-α and IL-6. Sophoraflavanone G, a structural analog, inhibits COX-2 expression by 80% at 10 µM . (R,S)-Sophoraflavanone C likely shares this mechanism due to its similar substitution pattern.

Comparative Analysis with Related Flavonoids

Table 2: Key Flavonoids from Sophora flavescens and Their Activities

| Compound | Molecular Formula | Key Activities |

|---|---|---|

| (R,S)-Sophoraflavanone C | C<sub>25</sub>H<sub>28</sub>O<sub>6</sub> | Antimicrobial (predicted), anti-inflammatory (predicted) |

| Sophoraflavanone G | C<sub>25</sub>H<sub>28</sub>O<sub>6</sub> | BACE1 inhibition (IC<sub>50</sub> = 5.2 µM), SGLT1/2 inhibition |

| Kurarinone | C<sub>26</sub>H<sub>30</sub>O<sub>6</sub> | Antiviral (HCV EC<sub>50</sub> = 1.3 µM), estrogenic activity |

Structural differences, such as the configuration of the prenyl chain (e.g., sophoraflavanone G’s lavandulyl group), significantly influence target specificity. (R,S)-Sophoraflavanone C’s Z-configured prenyl group may enhance membrane interaction compared to E-configured analogs .

Research Gaps and Future Directions

-

Target Identification: Proteomic studies are needed to map (R,S)-sophoraflavanone C’s interactions with cellular targets like kinases or GPCRs.

-

In Vivo Efficacy: Current data rely on in vitro models; animal studies are essential to validate anti-inflammatory and neuroprotective claims.

-

Stereochemical Impact: The (R,S) diastereomer’s activity relative to other configurations (e.g., R,R or S,S) remains unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume